molecular formula C23H17Cl2N3O B4794628 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide

6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide

Cat. No. B4794628
M. Wt: 422.3 g/mol
InChI Key: DGAYGVJZYYZMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It is a synthetic compound that has shown potential in scientific research applications.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide involves the inhibition of various cellular processes. It inhibits the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. It also inhibits the activity of NF-κB, which is a transcription factor that is involved in the regulation of immune responses and inflammation. Additionally, it inhibits the activity of viral proteases, which are enzymes that are involved in the replication of certain viruses.
Biochemical and Physiological Effects:
6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It also inhibits the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, it inhibits the replication of certain viruses, which can prevent viral infections.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide in lab experiments include its potential as an anticancer, anti-inflammatory, and antiviral agent. It has also been shown to have low toxicity in vitro. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of 6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide. One direction is the study of its potential as a therapeutic agent for cancer, inflammatory diseases, and viral infections. Another direction is the study of its mechanism of action and its interactions with other cellular processes. Additionally, the development of more soluble analogs of this compound could improve its potential for use in lab experiments and clinical applications.

Scientific Research Applications

6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide has been studied for its potential in various scientific research applications. It has shown potential as an anticancer agent, as it inhibits the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential as an antiviral agent, as it inhibits the replication of certain viruses.

properties

IUPAC Name

6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O/c24-17-3-1-15(2-4-17)7-12-27-23(29)20-14-22(16-8-10-26-11-9-16)28-21-6-5-18(25)13-19(20)21/h1-6,8-11,13-14H,7,12H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAYGVJZYYZMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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